molecular formula C16H20N2O B2592809 N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide CAS No. 887029-03-0

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Cat. No. B2592809
CAS RN: 887029-03-0
M. Wt: 256.349
InChI Key: YTSXIYQCUWWMFK-UHFFFAOYSA-N
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Description

“N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide” is a chemical compound with the molecular formula C16H20N2O . It has an average mass of 256.343 Da and a monoisotopic mass of 256.157562 Da .


Synthesis Analysis

The synthesis of pyrrole-containing compounds like “N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide” often involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide” consists of a pyrrole ring attached to a butanamide group. The butanamide group is further substituted with a benzyl group and a methyl group .


Physical And Chemical Properties Analysis

“N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide” has a molecular formula of C16H20N2O, an average mass of 256.343 Da, and a monoisotopic mass of 256.157562 Da .

Future Directions

The future directions for “N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide” could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse nature of pyrrole-containing compounds, there may be potential for “N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide” to be developed into a drug for treating various diseases or disorders .

properties

IUPAC Name

N-benzyl-3-methyl-2-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-13(2)15(18-10-6-7-11-18)16(19)17-12-14-8-4-3-5-9-14/h3-11,13,15H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSXIYQCUWWMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide

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